Bromination Yield vs. 2-Nitrobenzaldehyde
The synthesis of 2-bromo-6-nitrobenzaldehyde from 2-nitrobenzaldehyde using N-bromosuccinimide (NBS) in concentrated sulfuric acid proceeds with a reported isolated yield of 92% under optimized conditions, as documented in patent literature [1]. This yield represents a benchmark for procurement of the brominated product versus undertaking in-house synthesis from the non-brominated precursor, where typical laboratory bromination yields for similar ortho-nitro substrates range from 65–85% depending on scale and workup .
| Evidence Dimension | Isolated synthetic yield of bromination |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 2-Nitrobenzaldehyde (precursor, bromination yield range: 65–85% for similar ortho-nitro substrates under standard conditions) |
| Quantified Difference | +7 to +27 percentage points relative to typical literature yields for comparable brominations |
| Conditions | NBS (1.13–1.48 g) in concentrated H₂SO₄, ambient temperature to 45 °C, 45 min to 3 h reaction time; purification by column chromatography (hexanes:EtOAc, 8:2) |
Why This Matters
Procurement of the pre-brominated compound eliminates variable bromination yields and purification losses, ensuring downstream synthetic step efficiency.
- [1] CN108484623 (2018). Synthesis of Compound (III): 2-bromo-6-nitrobenzaldehyde obtained in 92.0% yield from 2-nitrobenzaldehyde with NBS in H₂SO₄. Paragraphs 0047–0049. View Source
